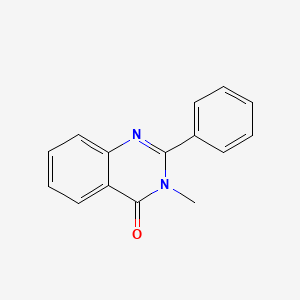

3-Methyl-2-phenylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQXJSZKSFDUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315313 | |

| Record name | 4(3H)-Quinazolinone, 3-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22686-81-3 | |

| Record name | NSC293925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 3-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 2 Phenylquinazolin 4 3h One and Analogs

Classical and Contemporary Approaches to Quinazolinone Synthesis

The construction of the quinazolin-4-one ring has been extensively investigated, leading to a variety of synthetic strategies. nih.gov The most prevalent and practical methods typically involve intermolecular annulation starting from ortho-aminobenzamides or ortho-halobenzamides. nih.govacs.org These foundational approaches have been continuously refined and expanded upon, giving rise to a host of contemporary methods that leverage transition-metal catalysis, microwave assistance, and green chemistry principles to enhance synthetic efficiency and substrate scope. rsc.orgtandfonline.commdpi.com

Cyclocondensation reactions represent a cornerstone in quinazolinone synthesis. A common and versatile approach involves the condensation of anthranilic acid derivatives with various carbon and nitrogen sources. For instance, 3-substituted quinazolin-4(3H)-ones can be synthesized through a three-component reaction of anthranilic acid, amines, and orthoesters. researchgate.net Another widely used method is the reaction of anthranilamides with aldehydes. tandfonline.comrsc.org This transformation can be promoted by various catalysts or, in some cases, proceed under catalyst-free conditions. tandfonline.com A plausible mechanism for the reaction between an o-aminobenzamide and an aldehyde involves initial condensation to form an imine intermediate, which then undergoes intramolecular cyclization to an aminal, followed by oxidation to yield the final quinazolinone product. rsc.org

The Niementowski reaction, a classical method, utilizes the condensation of anthranilic acid with amides, such as formamide (B127407), to form the quinazolin-4-one core, often facilitated by heat or microwave irradiation. frontiersin.orgtandfonline.com Variations of these cyclocondensation reactions have been developed to accommodate a wide range of substrates, including the use of acetic anhydride (B1165640) to cyclize anthranilic acid into a benzoxazinone (B8607429) intermediate, which then reacts with an amine to form the desired 2-methyl-quinazolin-4(3H)-one derivative. tandfonline.comnih.gov

Table 1: Overview of Selected Cyclocondensation Methodologies for Quinazolinone Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anthranilic acid, Amine, Orthoester | Brønsted Acidic ionic liquid, solvent-free, RT | 3-Substituted quinazolin-4(3H)-ones | researchgate.net |

| Anthranilamide, Aldehyde | DMSO, Air, Catalyst-free, Heat | 2-Substituted-4(3H)-quinazolinones | tandfonline.comtandfonline.com |

| o-Aminobenzamide, Aldehyde | DDQ, CH₃OH, Ultrasound irradiation, RT | Quinazolinones | rsc.org |

| Anthranilic acid, Formamide | Microwave irradiation (150°C) | 3H-Quinazolin-4-one | frontiersin.org |

Transition-metal catalysis has emerged as a powerful tool for synthesizing quinazolines and quinazolinones, often overcoming the limitations of classical methods, such as harsh reaction conditions and limited substrate scope. mdpi.com A variety of metals, including copper, iron, and manganese, have been successfully employed. mdpi.comacs.orgnih.gov

Copper-catalyzed reactions are particularly common. For example, CuBr has been used to catalyze the domino reaction of alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org Copper salts can also facilitate the cyclocondensation of ortho-aminobenzamides with aldehydes. nih.govacs.org Furthermore, a copper-catalyzed imidoylative cross-coupling/cyclocondensation between 2-isocyanobenzoates and amines provides an efficient route to quinazolin-4-ones. organic-chemistry.org

Iron, an inexpensive and environmentally benign metal, has also been utilized. Iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines can be achieved with microwave assistance in water, representing a green and rapid synthetic method. rsc.orgsci-hub.cat Manganese catalysts, though less common, have been developed for the acceptorless dehydrogenative coupling of 2-amino-benzylalcohol with primary amides to yield 2-substituted quinazolines. mdpi.com

Table 2: Examples of Transition-Metal Catalysts in Quinazolinone Synthesis

| Catalyst System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| CuBr / Air | 2-Iodo/bromobenzamides, Benzylamines | Ullmann-type coupling/cyclization | nih.govacs.org |

| FeCl₃ | 2-Halobenzoic acids, Amidines | Microwave-assisted cyclization in water | rsc.orgsci-hub.cat |

| α-MnO₂ / TBHP | 2-Aminobenzylamines, Alcohols | Heterogeneous catalyzed oxidation/cyclization | nih.gov |

| Cu(OAc)₂ | 2-Halobenzamides, Nitriles | Nucleophilic addition / SNAr | organic-chemistry.org |

A significant advance in quinazolinone synthesis is the development of transition-metal-free methods. One such strategy involves a base-promoted Nucleophilic Aromatic Substitution (SNAr) reaction. nih.govacs.org This approach provides an alternative pathway for constructing the quinazolinone ring, avoiding the use of metal catalysts. nih.gov

Specifically, a cesium carbonate (Cs₂CO₃)-promoted synthesis has been established for producing quinazolin-4-ones from ortho-fluorobenzamides and amides in dimethyl sulfoxide (B87167) (DMSO). nih.govacs.orgacs.org The reaction proceeds through an initial SNAr reaction to form a diamide (B1670390) intermediate. This intermediate then undergoes base-promoted intramolecular nucleophilic addition, followed by dehydration, to afford the final quinazolin-4-one product. nih.govacs.org This one-pot protocol is efficient for creating both 2-substituted and 2,3-disubstituted quinazolin-4-one rings. nih.govacs.org Another transition-metal-free protocol involves the tandem cyclization of 2-halobenzoic acids with amidines using potassium hydroxide (B78521) (KOH) as the base in DMSO. rsc.org

Microwave irradiation has become a popular energy source in organic synthesis, prized for its ability to dramatically reduce reaction times and often improve yields compared to conventional heating. frontiersin.org The synthesis of quinazolines and quinazolinones has greatly benefited from this technology. rsc.orgfrontiersin.org

Microwave-assisted methods are frequently employed in classical reactions like the Niementowski condensation. The reaction of anthranilic acids with formamide under microwave conditions (e.g., 60 W, 150°C) can rapidly produce the quinazolin-4-one core in good yields. frontiersin.org Microwave heating has also been successfully combined with transition-metal catalysis. For instance, a green and efficient method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.orgsci-hub.cat Furthermore, microwave-assisted synthesis using bio-sourced solvents like pinane (B1207555) has been reported, highlighting a convergent and sustainable approach to quinazolinone precursors from 2-aminobenzamides and succinic anhydride. nih.gov

The principles of green chemistry have spurred the development of more sustainable synthetic methods for quinazolinones. tandfonline.com These strategies focus on minimizing waste, avoiding hazardous solvents and reagents, and using renewable resources. tandfonline.comtandfonline.com

A notable environmentally friendly approach is the catalyst-free, solventless, one-step synthesis of 4(3H)-quinazolinones by heating aldehydes and anthranilamides under air, which serves as a cheap and readily available oxidant. tandfonline.comtandfonline.com Water, as the cleanest solvent, has been employed in iron-catalyzed C–N coupling reactions under microwave irradiation to build the quinazolinone scaffold. rsc.orgsci-hub.cat Other green protocols include the use of bio-based solvents like gluconic acid aqueous solution (GAAS) for three-component reactions of isatoic anhydride, anilines, and aldehydes. benthamscience.com The use of reusable heterogeneous catalysts, such as α-MnO₂, also contributes to greener synthesis by simplifying product purification and reducing catalyst waste. nih.gov Recently, an efficient protocol using hydrogen peroxide (H₂O₂) as a green oxidant and DMSO as a carbon source with 2-amino benzamides has been reported. acs.org

Targeted Synthesis of 3-Methyl-2-phenylquinazolin-4(3H)-one

The specific synthesis of this compound has been successfully achieved using a base-promoted, transition-metal-free SNAr reaction. nih.govacs.org This targeted approach involves the reaction of 2-fluoro-N-methylbenzamide with benzamide (B126). nih.gov

In a typical procedure, the reaction is carried out using cesium carbonate (Cs₂CO₃) as the base in DMSO at a temperature of 135 °C for 24 hours in a sealed tube. nih.govacs.org The initial use of a weaker base like potassium carbonate (K₂CO₃) resulted in only trace amounts of the desired product. nih.govacs.org The reaction mechanism is proposed to start with the SNAr reaction between 2-fluoro-N-methylbenzamide and benzamide to yield a diamide intermediate. This intermediate can be isolated if the reaction is stopped after a shorter time. The reaction then proceeds via an intramolecular nucleophilic addition promoted by the base, followed by a final dehydration step to furnish the target compound, this compound. nih.govacs.org

Table 3: Optimized Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield | Reference |

|---|

Strategic Design of Quinazolinone Libraries for Biological Screening

The inherent versatility of the quinazolinone core has established it as a "privileged" scaffold in medicinal chemistry. Its ability to interact with a wide array of biological targets has driven the strategic design and synthesis of extensive quinazolinone libraries for biological screening. mdpi.com This approach allows for the systematic exploration of the chemical space around the quinazolinone nucleus to identify potent and selective modulators of biological processes.

The design of these libraries often involves the introduction of diverse substituents at key positions of the quinazolinone ring, primarily at the 2 and 3-positions, to probe structure-activity relationships (SAR). For instance, a virtual library of 106 quinazolinone derivatives was generated by introducing various electron-donating and electron-withdrawing groups, halogens, and alkyl chains to the quinazoline (B50416) core and a phenyl ring at the 3-position. nih.gov This systematic modification allows for the fine-tuning of the molecule's electronic and steric properties to optimize its interaction with a specific biological target. nih.gov

A common strategy in library design is the use of multi-component reactions or the parallel synthesis of derivatives from a common intermediate. For example, a series of 3-substituted phenyl quinazolinone derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including breast (MCF-7), colorectal (SW480), and lung (A-549) cancer cell lines. nih.gov This type of screening allows for the rapid identification of lead compounds with promising biological activity.

The following table summarizes the design and biological screening of a library of 3-substituted phenyl quinazolinone derivatives:

| Compound ID | Substitution on Quinazolinone | Target Cell Lines | Biological Activity |

| 7a-7h | Dichloro quinazoline scaffold | MCF-7, SW480, A-549 | Varied antiproliferative activity |

| 7c | Hydrazine and 4-chloro phenyl at positions 2 and 3 | MCF-7 | Moderate activity with IC50 = 25.85 ± 1.20 µM |

Data sourced from a study on the design and biological screening of quinazolinone derivatives. nih.gov

Furthermore, the design of quinazolinone libraries can be guided by computational methods such as molecular docking. In one study, new quinazolinone analogues were designed based on molecular docking, in-silico, and MM-GBSA studies to target penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This computational pre-screening helps to prioritize the synthesis of compounds with a higher likelihood of biological activity. nih.gov

The table below presents findings from the screening of a quinazolinone library against bacterial strains:

| Compound ID | Target Bacterial Strain | MIC Value |

| 5f | S. aureus | 15.625 µg/mL |

| 5f | MRSA | 31.25 µg/mL |

Data from a study on the design and biological screening of quinazolinone analogues as potential antibacterial agents. nih.gov

The strategic design of quinazolinone libraries is a powerful tool in drug discovery, enabling the efficient exploration of chemical diversity to identify novel therapeutic agents. This approach, combining rational design, efficient synthesis, and high-throughput screening, continues to yield promising lead compounds for a variety of diseases.

Exploration of Pharmacological Activities of 3 Methyl 2 Phenylquinazolin 4 3h One and Derivatives

Anticancer and Antitumor Biological Investigations

The core of research into 3-methyl-2-phenylquinazolin-4(3H)-one and its related compounds lies in their promising anticancer properties. nih.gov The versatility of the quinazolinone ring system allows for substitutions at various positions, leading to derivatives with enhanced and specific activities against numerous cancer types. nih.gov These compounds have been shown to target fundamental processes of carcinogenesis, including uncontrolled cell division, growth signaling, and angiogenesis. nih.govdndi.org

A primary indicator of the anticancer potential of this compound derivatives is their performance in in vitro cytotoxicity and antiproliferative assays against a panel of human cancer cell lines. Numerous studies have demonstrated that modifications to the quinazolinone core can yield compounds with potent, low-micromolar activity.

For instance, a series of novel quinazoline (B50416) derivatives showed significant antiproliferative effects, with one compound, designated as 18 , exhibiting the most potent activity against MGC-803 gastric cancer cells with an IC₅₀ value of 0.85 μM. google.com Other derivatives in the same study also displayed low micromolar cytotoxicity against MCF-7 (breast), PC-9 (lung), A549 (lung), and H1975 (lung) cell lines. google.com Similarly, newly synthesized 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H)-one derivatives were evaluated for their cytotoxic effects, with compounds A3 , A2 , B4 , and A1 showing the highest activity against the PC3 prostate cancer cell line. nih.gov The same study found that compounds A3 , A5 , and A6 were potent inhibitors of cell growth in HT-29 colon cancer cells. nih.gov

Further research into quinazolinone-based CDK2 inhibitors identified compounds 5c and 8a as having excellent growth inhibition percentages of 94.53% and 94.15%, respectively, against the MDA-MB-435 melanoma cell line. nih.govresearchgate.net In the realm of kinase inhibition, quinazoline derivatives designed to target VEGFR-2 also showed promising cytotoxicity. nih.gov Compound 18d from one such study was found to have IC₅₀ values of 3.74 µM, 5.00 µM, and 6.77 µM against HepG-2, MCF-7, and HCT-116 cell lines, respectively, which was superior to the reference drug doxorubicin. nih.gov Another study focusing on dual EGFR/VEGFR-2 inhibitors reported that its compound 4 displayed potent cytotoxicity with IC₅₀ values ranging from 1.50 to 5.86 μM across four different cancer cell lines, outperforming the standard drug sorafenib (B1663141). mdpi.comrsc.org

The antiproliferative activity of these derivatives is not limited to a few cell types. One study synthesized two families of quinazolin-4(3H) ones and found them to be broad-spectrum cytotoxic agents against a wide panel of human cancer cell lines, including those for colon (HT29), glioblastoma (U87), ovarian (A2780), and lung (H460) cancers, with some compounds exhibiting sub-micromolar potency. mdpi.comnih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinazolinone Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 18 | MGC-803 (Gastric) | IC₅₀ | 0.85 | google.com |

| Compound 18d | HepG-2 (Liver) | IC₅₀ | 3.74 | nih.gov |

| Compound 18d | MCF-7 (Breast) | IC₅₀ | 5.00 | nih.gov |

| Compound 18d | HCT-116 (Colon) | IC₅₀ | 6.77 | nih.gov |

| Compound 4 | Various (4 lines) | IC₅₀ Range | 1.50 - 5.86 | mdpi.comrsc.org |

| Compound Q19 | HT-29 (Colon) | IC₅₀ | 0.051 | nih.gov |

| Compound 5c | MDA-MB-435 (Melanoma) | GI% | 94.53% | nih.govresearchgate.net |

| Compound 8a | MDA-MB-435 (Melanoma) | GI% | 94.15% | nih.govresearchgate.net |

| Compound 39 | HT29, U87, A2780, H460, BE2-C | GI₅₀ | <0.050 | mdpi.comnih.gov |

| Compound 2i | A2780 (Ovarian) | IC₅₀ | 0.44 | researchgate.net |

| Compound 3i | A2780 (Ovarian) | IC₅₀ | 0.20 | researchgate.net |

The anticancer effects of this compound derivatives are underpinned by their ability to interact with and inhibit specific molecular targets crucial for tumor growth and proliferation. nih.govrsc.org Research has elucidated several key mechanisms, including the inhibition of critical enzyme families and the disruption of cellular structures essential for cell division.

A predominant mechanism of action for many quinazolinone-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs). dndi.org These enzymes, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical components of signaling pathways that regulate cell growth, proliferation, and angiogenesis. dndi.orgresearchgate.net Their dysregulation is a hallmark of many cancers. dndi.org

Quinazoline derivatives have been successfully designed as potent inhibitors of these kinases. For example, a series of S-alkylated quinazolin-4(3H)-ones were developed as dual EGFR/VEGFR-2 inhibitors. mdpi.comrsc.org The most active compounds, 4 , 11 , and 20 , were potent dual inhibitors, with compound 4 showing comparable inhibitory activity to reference drugs against both EGFR and VEGFR-2. mdpi.comrsc.org Similarly, a series of quinazolin-4(3H)-one derivatives were synthesized and evaluated as multiple tyrosine kinase inhibitors, with compounds 2i and 3i showing potent inhibitory activity against CDK2, HER2, and EGFR. researchgate.net Specifically, compound 3i demonstrated excellent HER2 inhibition with an IC₅₀ of 0.079 µM, which was comparable to the positive control, lapatinib. researchgate.net

VEGFR-2, a key mediator of angiogenesis, is a frequent target. Novel quinazolin-4(3H)-one derivatives have been designed and synthesized as specific VEGFR-2 inhibitors. nih.gov In one study, compound 18d showed superior VEGFR-2 inhibitory activity (IC₅₀ = 0.340 µM) compared to the reference drug sorafenib (IC₅₀ = 0.588 µM). nih.gov Other research has focused on creating dual inhibitors targeting both VEGFR-2 and c-Met, another RTK involved in tumor progression. researchgate.netnih.govexlibrisgroup.com A series of 3-phenylquinazolin-2,4(1H,3H)-diones were designed for this purpose, with several compounds showing remarkable dual inhibition of both c-Met and VEGFR-2 tyrosine kinases. nih.govexlibrisgroup.com

Table 2: Inhibition of Receptor Tyrosine Kinases by Quinazolinone Derivatives

| Compound/Derivative | Target Kinase | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 4 | EGFR / VEGFR-2 | IC₅₀ | Potent dual inhibitor | mdpi.comrsc.org |

| Compound 18d | VEGFR-2 | IC₅₀ | 0.340 | nih.gov |

| Compound 2i | EGFR | IC₅₀ | 0.095 | researchgate.net |

| Compound 3i | EGFR | IC₅₀ | 0.082 | researchgate.net |

| Compound 2i | HER2 | IC₅₀ | 0.128 | researchgate.net |

| Compound 3i | HER2 | IC₅₀ | 0.079 | researchgate.net |

| Compound 4b | VEGFR-2 | IC₅₀ | 0.052 | nih.gov |

| Compound 4b | c-Met | IC₅₀ | 0.063 | nih.gov |

| Compound 2c | VEGFR-2 / c-Met | IC₅₀ | 0.084 / 0.091 | nih.gov |

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for controlling the cell cycle. researchgate.net Their overactivation can lead to unrestricted cell growth, a characteristic of cancer. researchgate.net The quinazolinone scaffold has proven to be a promising framework for developing CDK inhibitors. nih.gov

Extensive research has focused on developing quinazolinone-based derivatives as CDK2 inhibitors. nih.govresearchgate.net CDK2 plays a crucial role in the G1-S transition and progression through the S phase of the cell cycle. researchgate.net A study aimed at this target found that their most cytotoxic compounds, 5c and 8a , displayed significant in vitro inhibitory activity against CDK2. nih.govresearchgate.net Cell cycle analysis revealed that compound 5c caused cell cycle cessation at the S and G2/M phases, consistent with CDK2 inhibition. nih.govresearchgate.net Other research has identified quinazolines as inhibitors of both CDK4/cyclin D1 and CDK2/cyclin E complexes.

The inhibitory action is not limited to CDK2. A study on substituted quinazolinones as Cyclin-Dependent Kinase 9 (CDK9) inhibitors found several potent compounds. nih.gov Compounds 7 , 9 , and 25 were the most potent CDK9 inhibitors identified, with IC₅₀ values of 0.115, 0.131, and 0.142 μM, respectively. nih.gov Furthermore, some quinazolin-4(3H)-one derivatives have demonstrated activity against multiple kinases, including CDK2. researchgate.net In one such study, compounds 2i and 3i were identified as potent inhibitors of CDK2, with IC₅₀ values of 0.115 µM and 0.096 µM, respectively. researchgate.net

Table 3: Inhibition of Cyclin-Dependent Kinases by Quinazolinone Derivatives

| Compound/Derivative | Target Kinase | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| Compound 5c | CDK2 | - | Significant Inhibition | nih.govresearchgate.net |

| Compound 8a | CDK2 | - | Significant Inhibition | nih.govresearchgate.net |

| Compound 7 | CDK9 | IC₅₀ | 0.115 | nih.gov |

| Compound 9 | CDK9 | IC₅₀ | 0.131 | nih.gov |

| Compound 25 | CDK9 | IC₅₀ | 0.142 | nih.gov |

| Compound 2i | CDK2 | IC₅₀ | 0.115 | researchgate.net |

| Compound 3i | CDK2 | IC₅₀ | 0.096 | researchgate.net |

Microtubules are dynamic protein polymers that are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. researchgate.net Agents that interfere with microtubule dynamics are a well-established class of anticancer drugs. nih.gov Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble into functional microtubules. nih.govresearchgate.net

These compounds often exert their effect by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interaction prevents the assembly of tubulin into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netmdpi.com For example, a series of quinazoline derivatives was designed to target this site, with compound Q19 effectively inhibiting microtubule polymerization and showing potent antiproliferative activity against the HT-29 colon cancer cell line (IC₅₀ = 51 nM). nih.gov

Another study developed quinazolinone-based sulfamates, where compound 7j was found to inhibit tubulin assembly and was successfully co-crystallized with the αβ-tubulin heterodimer. This structural data revealed that the compound interacts positively at the colchicine binding site and likely destabilizes microtubules by preventing the necessary curved-to-straight conformational change in tubulin. Similarly, research on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones identified compounds like 39 and 64 as having potent broad-spectrum cytotoxicity, with molecular modeling confirming their interaction within the colchicine binding pocket and subsequent inhibition of tubulin polymerization. mdpi.comnih.gov

The RAF kinases (ARAF, BRAF, CRAF) are key components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in human cancers and drives cell proliferation and survival. The quinazolinone nucleus has been identified as a privileged scaffold for developing RAF inhibitors.

Derivatives have been developed that act as multi-kinase inhibitors, targeting RAF kinases among others. For instance, AZ628 is a quinazolinone derivative that functions as a multi-kinase inhibitor of BRAF (both wild-type and V600E mutant), CRAF, and VEGFR-2. More targeted research led to the optimization of an aryl urea (B33335) series of RAF inhibitors, resulting in the identification of GNE-0749 , a type II pan-RAF inhibitor featuring a fluoroquinazolinone hinge-binding motif. This compound demonstrated exquisite kinase selectivity and showed significant tumor growth inhibition in a KRAS mutant xenograft mouse model when combined with a MEK inhibitor. Another study identified a 4(3H)-quinazolinone derivative, compound 35 , as a potent multi-kinase inhibitor with activity against BRAF(WT) and BRAF(V600E), with IC₅₀ values of 0.47 μM and 0.30 μM, respectively. rsc.org

Molecular Mechanisms of Antineoplastic Action

Thymidylate Synthase (hTS) Allosteric Inhibition

Thymidylate synthase (TS) has been identified as a significant target in cancer therapy because of its crucial role in the synthesis of DNA. mdpi.com The enzyme facilitates the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a direct precursor for DNA biosynthesis. mdpi.com Blocking this enzymatic activity leads to an interruption in DNA synthesis and subsequent DNA damage, making TS inhibitors valuable chemotherapeutic agents. mdpi.com

While many inhibitors target the enzyme's active site, allosteric inhibitors, which bind to a site other than the active site, offer a different mechanism of action. nih.gov Research into quinazoline and its isosteres, like quinoxaline (B1680401), has suggested potential for allosteric inhibition of human thymidylate synthase (hTS). acs.org In silico molecular docking studies on a series of 3-phenyl-2-sulfanyl quinoxaline derivatives, which are isosteric to quinazolines, indicated a possible mode of action through allosteric inhibition of hTS. acs.org These findings suggest that the quinazoline scaffold could be a promising starting point for developing novel allosteric inhibitors of this critical enzyme. acs.org

Cell Cycle Arrest Induction

Derivatives of quinazolinone have demonstrated the ability to halt the progression of the cell cycle in various cancer cell lines, a key mechanism for controlling cancer growth. For instance, the quinazoline derivative 04NB-03 was found to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells. nih.gov

In a separate study, a 2-sulfanylquinazolin-4(3H)-one derivative, identified as compound 5d, was shown to arrest the cell cycle in the S phase in HepG2 liver cancer cells. mdpi.com Treatment with this compound led to a 9.23% increase in the cell population in the S phase when compared to untreated control cells. mdpi.com Similarly, certain quinoxaline derivatives, which are structurally related to quinazolines, have also been reported to induce cell cycle arrest in the S phase. acs.org This consistent activity across related chemical series highlights the potential of the core quinazoline structure to interfere with the cell division machinery in cancerous cells.

Apoptotic Pathway Activation

In addition to halting cell cycle progression, quinazoline derivatives are potent inducers of apoptosis, or programmed cell death. The derivative 04NB-03, for example, triggers apoptosis in HCC cells in a manner dependent on both concentration and time. nih.gov Quinazoline-based compounds can function as activators of caspases, a family of protease enzymes that are central to the apoptotic process. jofamericanscience.org Caspase-3 is a key effector caspase, and its activation is a critical step in the cascade that leads to cell death. jofamericanscience.org

The mechanisms of apoptosis induction have been explored in detail for specific derivatives. Compound 5d, a 2-sulfanylquinazolin-4(3H)-one derivative, was found to provoke the apoptotic pathway in HepG2 cells by significantly increasing the gene expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9. mdpi.com Concurrently, it downregulated the expression of the anti-apoptotic gene Bcl-2. mdpi.com This shift in the balance between pro- and anti-apoptotic factors resulted in a total apoptosis rate of 28.04% in treated cells, compared to just 2.28% in the control group. mdpi.com A similar mechanism was observed for a quinoxaline derivative, which activated caspases-3 and -7 and increased the expression of pro-apoptotic proteins Bad and Bax while decreasing the expression of anti-apoptotic Bcl-2. acs.org

Evaluation in Cancer Cell Line Panels

The anticancer potential of this compound derivatives has been extensively evaluated against a wide range of human cancer cell lines. These studies consistently demonstrate significant cytotoxic activity.

A variety of derivatives have shown potent inhibitory effects against multiple cell lines, including those for lung, breast, cervical, and liver cancer. mdpi.comnih.govnih.gov For example, a series of 3-methylquinazolinone derivatives were tested against A431 (skin), A549 (lung), MCF-7 (breast), and NCI-H1975 (lung) cancer cells, with some compounds showing greater potency than the standard drug Gefitinib. nih.gov Other quinazoline derivatives proved highly effective against HeLa (cervical) and MDA-MB231 (triple-negative breast cancer) cells, with IC₅₀ values ranging from 1.85 to 2.81 μM. nih.gov Further studies on MCF-7 and A2780 (ovarian) cell lines revealed compounds with IC₅₀ values as low as 0.20 µM and 0.14 µM, respectively, significantly outperforming the control drug lapatinib. nih.gov

The table below summarizes the inhibitory activity of selected quinazolinone derivatives against various cancer cell lines.

| Derivative Class | Cancer Cell Line | Target/Assay | Key Findings (IC₅₀) | Reference |

| 3-Methylquinazolinones | A431, A549, MCF-7, NCI-H1975 | EGFR-TK | Compound 4d : 3.48, 2.55, 0.87, 6.42 μM respectively | nih.gov |

| 2-Sulfanylquinazolin-4(3H)-ones | HepG2, MCF-7, MDA-MB-231, HeLa | MTT Assay | Broad cytotoxic activity demonstrated | mdpi.com |

| Quinazoline derivatives | HeLa, MDA-MB231 | MTT Assay | Compounds 21-23 : 1.85 to 2.81 μM | nih.gov |

| Quinazolin-4(3H)-ones | MCF-7, A2780 | MTT Assay | Compound 3j (MCF-7): 0.20 μM; Compound 3g (A2780): 0.14 μM | nih.gov |

| Quinoxaline derivatives (isosteres) | HCT-116, MCF-7 | MTT Assay | Active compounds: 1.9–7.52 μg/mL (HCT-116); 2.3–6.62 μg/mL (MCF-7) | acs.org |

Antimicrobial Efficacy

The quinazolinone scaffold is a well-established pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting significant antibacterial and antifungal properties. nih.govmdpi.com

Antibacterial Spectrum and Activity

Derivatives of 3-phenylquinazolin-4(3H)-one have shown potent and sometimes selective activity against a panel of clinically relevant bacteria. A synthesized series of these compounds was evaluated against the ESKAP pathogens (E. coli, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa). nih.gov Several compounds from this series exhibited potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 0.125–8 µg/mL. nih.gov Notably, this activity extended to multidrug-resistant strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) S. aureus. nih.gov

Other studies have highlighted activity against different bacterial species. For instance, certain 2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one derivatives were found to be most active against Proteus vulgaris and Bacillus subtilis. researchgate.net Further research has identified specific derivatives with excellent activity against E. coli and P. aeruginosa. biomedpharmajournal.org

The table below presents a summary of the antibacterial activity of various quinazolinone derivatives.

| Derivative Class | Bacterial Strain(s) | Key Findings (MIC/Activity) | Reference |

| 3-Phenylquinazolin-4(3H)-ones | Staphylococcus aureus (including MRSA & VRSA) | Compounds 4c, 4e, 4g : MIC range 0.125–8 µg/mL | nih.gov |

| 2-(Quinazolinylamino)quinazolin-4(3H)-ones | Proteus vulgaris, Bacillus subtilis | Compounds 9a and 9h showed potent activity | researchgate.net |

| Substituted Quinazolinones | E. coli, P. aeruginosa | Derivative A-2 excellent vs. E. coli; A-4 excellent vs. P. aeruginosa | biomedpharmajournal.org |

Antifungal Spectrum and Activity

The versatility of the quinazolinone core extends to significant antifungal efficacy. Various derivatives have been developed and tested against a range of fungal pathogens, including those affecting plants and humans.

In one study, novel pyrazol-quinazolinone compounds were tested against seven types of plant pathogenic fungi. mdpi.com Derivatives containing a chlorine atom demonstrated a pronounced inhibitory effect against Rhizoctonia solani AG1. mdpi.com Other research has focused on human fungal pathogens, with specific derivatives showing excellent potency against Aspergillus niger and Candida albicans. biomedpharmajournal.org A separate investigation identified a quinazolinone derivative that was highly potent as a general antifungal agent, while another showed strong activity against Fusarium moniliforme. mdpi.com The inherent antifungal potential of the quinazolin-4(3H)-one structure makes it a valuable template for the development of new antifungal drugs. researchgate.net

The table below summarizes the antifungal activity of selected quinazolinone derivatives.

| Derivative Class | Fungal Strain(s) | Key Findings | Reference |

| Pyrazol-quinazolinones | Rhizoctonia solani AG1 | Chlorine-containing compounds (2a, 2b ) showed obvious inhibition | mdpi.com |

| Substituted Quinazolinones | Aspergillus niger, Candida albicans | Derivative A-3 excellent vs. A. niger; A-6 excellent vs. C. albicans | biomedpharmajournal.org |

| Quinazolinone derivatives | Fusarium moniliforme | Compound 7 showed strong activity | mdpi.com |

Antitubercular Studies

Derivatives of the quinazolinone scaffold have been extensively investigated for their potential as antitubercular agents against various strains of Mycobacterium tuberculosis (Mtb).

Research into 2,3-disubstituted quinazolin-4-one compounds revealed that substitutions at these positions are crucial for activity. dovepress.com A study synthesizing fourteen 2-methyl or 2-phenyl substituted quinazolinones found that compounds with amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl groups at the 3-position showed increased antitubercular activity. dovepress.com Specifically, compounds in both the 2-methyl and 2-phenyl series demonstrated minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against the H37Rv strain of M. tuberculosis. dovepress.com

Further studies on 2,3-dihydroquinazolin-4(1H)-one derivatives identified compounds 3l and 3m, which feature a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position, as the most active against the susceptible H37Rv strain, with a MIC value of 2 µg/mL. nih.gov Another derivative, compound 3k, which has an imidazole (B134444) ring at the 2-position, also showed significant activity against both the susceptible H37Rv and multi-drug resistant (MDR) strains, with MIC values of 4 µg/mL and 16 µg/mL, respectively. nih.gov

The hybridization of the quinazolinone core with other heterocyclic systems, such as triazoles, has also yielded promising results. A series of quinazolinone-triazole hybrids produced a lead compound, 3if, which had a MIC of 0.78 μg/mL, an activity level better than the first-line anti-TB drug Ethambutol and comparable to Rifampicin. acs.org Similarly, quinazolinone-based pyridine (B92270) derivatives were tested against various drug-sensitive and drug-resistant Mtb strains, with compounds 4e (containing a trifluoromethyl group) and 4f (with a nitro moiety) showing potent action, with MICs ranging from 0.31 to 19.13 μM. nih.gov Molecular docking studies suggested these compounds may act as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov

Another approach involved linking piperazine (B1678402) to the quinazoline core. Several of these derivatives showed potent anti-mycobacterial activity, with compounds 8f and 8n exhibiting MIC values of 2 μg/mL and 4 μg/mL, respectively, against the M. tuberculosis H37Rv strain. rsc.org

Antitubercular Activity of Quinazolinone Derivatives

| Compound Series | Key Substituents | Target Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|---|

| 2,3-Disubstituted Quinazolinones | Amido, thioamido, imidamido, N,N-dimethyl guanidinyl, or N-pyridoyl at C-3 | M. tuberculosis H37Rv | 6.25 - 100 µg/mL | dovepress.com |

| 2,3-Dihydroquinazolin-4(1H)-ones | Di-substituted aryl (halogens) at C-2 (Compounds 3l, 3m) | M. tuberculosis H37Rv | 2 µg/mL | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-one | Imidazole ring at C-2 (Compound 3k) | H37Rv & MDR strains | 4 µg/mL & 16 µg/mL | nih.gov |

| Quinazolinone-Triazole Hybrids | Triazole hybridization (Compound 3if) | M. tuberculosis | 0.78 µg/mL | acs.org |

| Quinazolinone-Pyridine Derivatives | Trifluoromethyl (4e) or Nitro (4f) groups | Drug-sensitive & resistant Mtb | 0.31 - 19.13 µM | nih.gov |

| Piperazine-Linked Quinazolines | Amide derivatives (Compounds 8f, 8n) | M. tuberculosis H37Rv | 2 µg/mL (8f), 4 µg/mL (8n) | rsc.org |

Anti-inflammatory Response Modulation

The quinazolinone scaffold is a well-established core for the development of anti-inflammatory agents. mdpi.com Numerous derivatives have been synthesized and evaluated, often showing significant activity comparable to or exceeding that of standard drugs like diclofenac (B195802) sodium and indomethacin. nih.goviosrjournals.org

In studies using the carrageenan-induced rat paw edema model, a common in vivo test for anti-inflammatory activity, various quinazolinone derivatives have demonstrated potent effects. One study found that 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were favorable for activity, with compounds QA-2 and QA-6 showing significant edema reduction of 82.75% and 81.03%, respectively, after 4 hours. fabad.org.tr Another series of 2-phenyl-3-substituted quinazolin-4(3H)-ones also showed significant anti-inflammatory properties, with compound A3 being more potent than the reference drug, diclofenac sodium. nih.gov Similarly, research on 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives reported high anti-inflammatory activity, ranging from 81-96% inhibition compared to the control. iosrjournals.org

Structure-activity relationship (SAR) studies have provided insights into the features that govern anti-inflammatory effects. For instance, the presence of electron-withdrawing groups like 4-nitro and halogens was found to yield less activity than electron-releasing groups such as 4-alkyl and alkoxy. mdpi.com However, another study indicated that the presence of a halogen atom is preferred for optimal potency in 1-isopropyl-2-phenyl-4(1H)-quinazolinones. nih.gov

The mechanism of anti-inflammatory action for some derivatives involves the inhibition of cyclooxygenase (COX) enzymes. A series of 2,3-disubstituted 4(3H)-quinazolinones was evaluated for COX-1/2 inhibitory activity. nih.gov Compounds 4 and 6 were identified as potent and selective COX-2 inhibitors, with IC50 values of 0.33 μM and 0.40 μM, respectively, and selectivity indices (>303.0 and >250.0) comparable to celecoxib. nih.gov Other derivatives, such as novel quinazoline-4(3H)-one-2-carbothioamides, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells. rsc.org In this series, compounds 8d, 8g, and 8k exhibited potent NO inhibition with IC50 values of 2.99 µM, 3.27 µM, and 1.12 µM, respectively, far surpassing the standard drug dexamethasone (B1670325) (IC50 = 14.20 µM). rsc.org

Anti-inflammatory Activity of Quinazolinone Derivatives

| Compound Series | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Novel Quinazolinone Derivatives (QA-2, QA-6) | Carrageenan-induced paw edema | 82.75% and 81.03% reduction in edema volume | fabad.org.tr |

| 2-Phenyl-3-substituted quinazolin-4(3H)-ones (A3) | Analgesic and anti-inflammatory tests | More potent than diclofenac sodium | nih.gov |

| 2,3-Disubstituted 4(3H)-quinazolinones (4, 6) | COX-1/COX-2 Inhibition | Potent COX-2 inhibition (IC50 = 0.33 µM, 0.40 µM) | nih.gov |

| Quinazoline-4(3H)-one-2-carbothioamides (8k) | Nitric Oxide (NO) Production Inhibition | Potent NO inhibition (IC50 = 1.12 µM) | rsc.org |

| 1-Isopropyl-2-(2-fluorophenyl)-4-(1H)-quinazolinone (50) | Carrageenan-induced paw edema | Displayed the best balance of efficacy and side effects | nih.gov |

Neurological Activity Profiles

The quinazolinone nucleus is a key feature in compounds designed to interact with the central nervous system, leading to the exploration of its derivatives for various neurological activities, including anticonvulsant and antihistaminic properties. mdpi.com

Anticonvulsant Research

The structural features of quinazolinones have been adapted to create potential anticonvulsant agents. Research has shown that substitutions at the 2 and 3 positions of the quinazolinone ring can yield compounds with significant activity in preclinical models of epilepsy. researchgate.net

A study focused on a series of 2,3-disubstituted quinazolinone derivatives that were screened for anticonvulsant activity using the subcutaneous pentylenetetrazole (s.c. PTZ) and maximal electroshock (MES) models. nih.gov In the s.c. PTZ test, which is indicative of activity against absence seizures, the amide derivative 9c was the most active compound, with a protective dose 50 (PD50) of 200.53 µmol/kg. nih.gov In the MES screening, a model for generalized tonic-clonic seizures, seven of the synthesized compounds were found to be as active or more active than the established antiepileptic drug phenytoin. nih.gov Notably, some of these compounds, including 9c and 10, were effective in both the MES and s.c. PTZ models, suggesting a broad spectrum of anticonvulsant activity. nih.gov The general biological profile of quinazolinones often includes anticonvulsant effects, making it a recurring area of investigation. nih.govmdpi.com

H1-Antihistaminic Properties

Certain quinazolinone derivatives have been investigated for their ability to act as H1-antihistamines, which are commonly used to treat allergic conditions. A series of novel 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones was synthesized and tested for in vivo H1-antihistaminic activity in conscious guinea pigs by measuring their ability to protect against histamine-induced bronchospasm. researchgate.net

All the tested compounds demonstrated significant protection. researchgate.net Among them, 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (Compound II) was found to be equipotent to the reference standard, chlorpheniramine (B86927) maleate (B1232345), providing 70.0% protection compared to 71% for the standard. researchgate.net An important finding was that Compound II exhibited negligible sedation (7%) compared to chlorpheniramine maleate (25%), suggesting it could be a prototype for a new class of H1-antihistamines with an improved side-effect profile. researchgate.net The potential of quinazolines as H1-antihistaminic agents has also been highlighted in broader reviews of the compound class. nih.gov

Neurological Activity of Quinazolinone Derivatives

| Activity Type | Compound Series/Name | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant (s.c. PTZ) | Amide derivative 9c | Most active with PD50 of 200.53 µmol/kg | nih.gov |

| Anticonvulsant (MES) | 7 different 2,3-disubstituted derivatives | Equal to or more active than phenytoin | nih.gov |

| H1-Antihistaminic | 1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one (Compound II) | Equipotent to chlorpheniramine maleate (70% protection) with less sedation | researchgate.net |

Antiviral Potency

The structural framework of quinazolinone has been identified as a promising scaffold for the development of antiviral agents against a range of viruses.

Research has demonstrated the potent efficacy of quinazolinone compounds against flaviviruses. A study evaluating derivatives against Zika virus (ZIKV) found several potent inhibitors. nih.gov Compound 27, which features a morpholin-4-yl substituent, was particularly effective, inhibiting ZIKV replication by over 99.9% at a concentration of 10 μM and showing an EC50 of 100 nM in human glioblastoma cells. nih.gov This compound and its analogs also significantly blocked ZIKV replication in mosquito C6/36 cells, with EC50 values in the range of 230–770 nM. nih.gov

The anti-influenza activity of this class has also been explored. In a study investigating traditional herbal remedies, 2-Methylquinazolin-4(3H)-one (C1) was isolated and identified as having the strongest antiviral property among the tested components against the influenza A virus (H1N1). mdpi.com It exhibited an IC50 of 23.8 μg/mL in vitro, which was more potent than the reference drug ribavirin (B1680618) (IC50 = 37.2 μg/mL). mdpi.com Further in vivo studies suggested that this compound helps to alleviate acute lung injury induced by the H1N1 virus by directly inhibiting viral replication. mdpi.com

More recently, with the emergence of the COVID-19 pandemic, quinazolin-4-one derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov Based on the structure of baicalein, a series of noncovalent Mpro inhibitors were developed. Compound C7, with a phenyl group at the N3 position, showed an IC50 value of 0.085 µM against Mpro, a significant improvement over the parent compound. nih.gov This compound also effectively inhibited viral replication in SARS-CoV-2-infected Vero E6 cells with an EC50 of 1.10 µM and low cytotoxicity. nih.gov

Receptor Binding and Modulation Studies

The diverse biological effects of quinazolinone derivatives are rooted in their ability to bind to and modulate a variety of biological targets, including enzymes and cellular receptors.

In the context of anti-inflammatory activity, certain derivatives function as selective inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies showed that potent COX-2 inhibitors like compounds 4, 6, and 13 fit well into the active site of the COX-2 enzyme, with minimal interaction with the COX-1 pocket, explaining their selectivity. nih.gov Other anti-inflammatory quinazolinones have been shown to be potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org

For neurological applications, a derivative identified as 3-phenethyl-2-phenylquinazolin-4(3H)-one was found to be a dual-functional reversible inhibitor of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). koreascience.kr It displayed selective inhibition of MAO-B with an IC50 value of 9.39 μM and potent, selective inhibition of BChE with an IC50 of 7.99 μM, suggesting its potential for treating neurological disorders like Alzheimer's disease. koreascience.kr

In the field of oncology, quinazolin-4(3H)-one derivatives have been developed as inhibitors of multiple tyrosine protein kinases, which are crucial in cancer cell proliferation. nih.gov Compounds 2i and 3i showed potent inhibitory activity against CDK2, HER2, and EGFR tyrosine kinases. nih.gov For example, against CDK2, they exhibited IC50 values of 0.173 µM and 0.177 µM, respectively. nih.gov Docking studies revealed that these compounds can act as either ATP-competitive (Type-I) or non-competitive (Type-II) inhibitors depending on the specific kinase. nih.gov Other research has focused on the androgen receptor (AR), a key target in prostate cancer. A novel quinazolin-4(3H)-one derivative, compound 1, showed strong binding affinity to AR in molecular docking studies and demonstrated high potency and selectivity against a prostate cancer cell line. nih.gov

Furthermore, some 3-amino-2-methyl-quinazolin-4(3H)-ones have been shown to bind to DNA and act as photosensitizers, causing DNA damage upon UVA or UVB irradiation, which suggests a potential application in photochemotherapy. mdpi.com

Receptor/Enzyme Modulation by Quinazolinone Derivatives

| Target | Compound Series/Name | Modulatory Effect/Activity | Reference |

|---|---|---|---|

| COX-2 | 2,3-Disubstituted 4(3H)-quinazolinones (e.g., 4, 6) | Selective inhibition (IC50 = 0.33 µM, 0.40 µM) | nih.gov |

| MAO-B | 3-Phenethyl-2-phenylquinazolin-4(3H)-one | Selective inhibition (IC50 = 9.39 µM) | koreascience.kr |

| Butyrylcholinesterase (BChE) | 3-Phenethyl-2-phenylquinazolin-4(3H)-one | Selective inhibition (IC50 = 7.99 µM) | koreascience.kr |

| CDK2, HER2, EGFR (Tyrosine Kinases) | Quinazolin-4(3H)-one derivatives (e.g., 2i, 3i) | Potent inhibition (e.g., CDK2 IC50 = 0.173 µM) | nih.gov |

| Androgen Receptor (AR) | 2-Propyl-3-Aminoquinazoline-4(3H)-one derivative (Compound 1) | Strong binding affinity and potent cytotoxicity in PC3 cells | nih.gov |

| DNA | 3-Amino-2-methyl-quinazolin-4(3H)-ones | Photo-induced disruption under UVA/UVB | mdpi.com |

Serotonin (B10506) 7 (5-HT7) Receptor Ligand Development

The serotonin 7 (5-HT7) receptor is implicated in a variety of physiological processes, including mood regulation, cognition, and sleep. nih.gov As such, it has emerged as a promising target for the development of novel therapeutic agents, particularly for neuropsychiatric disorders. Research into quinazolinone derivatives has revealed their potential as 5-HT7 receptor ligands.

In a study focused on creating new 5-HT7 receptor antagonists, a library of quinazolinone compounds was synthesized and evaluated for their binding affinities. nih.gov This research highlighted that specific substitutions on the quinazolinone core could yield compounds with significant affinity for the 5-HT7 receptor. Of the 85 compounds tested, 24 demonstrated IC50 values below 100 nM. nih.gov Notably, compounds with an ortho-methoxy (o-OMe) or ortho-ethoxy (o-OEt) substituent on the R2 phenyl ring exhibited strong binding. nih.gov The most potent compound identified in this library, designated as 1-68, displayed an IC50 value of 12 nM. nih.gov Furthermore, some of these synthesized quinazolinone derivatives showed antidepressant-like effects in animal models, underscoring the therapeutic potential of this chemical class. nih.gov While these findings are for derivatives, they suggest that the broader quinazolinone scaffold is a viable starting point for developing 5-HT7 receptor antagonists.

Table 1: 5-HT7 Receptor Binding Affinity for Select Quinazolinone Derivatives

| Compound ID | R2 Substituent | IC50 (nM) |

|---|---|---|

| 1-68 | Not Specified in Abstract | 12 |

Data sourced from a study on a library of 85 quinazolinone derivatives. nih.gov

Adenosine (B11128) Receptor (A1 and A2A) Affinity

Adenosine receptors, particularly the A1 and A2A subtypes, are crucial in regulating cardiovascular, neural, and inflammatory processes. nih.gov The development of ligands for these receptors is a significant area of pharmaceutical research. While direct studies on this compound are not prominent, research on related quinazoline structures provides insight into their potential for adenosine receptor modulation.

For instance, studies have successfully identified 2-aminoquinazoline (B112073) derivatives as potent antagonists for the A2A adenosine receptor. nih.gov One such hit compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, demonstrated a high affinity for the human A2A receptor with a Ki value of 20 nM. nih.gov Further optimization of this scaffold led to derivatives with even greater affinity and improved solubility. nih.gov Although these compounds differ from this compound by having an amino group at the 2-position instead of a phenyl group, this research indicates the versatility of the quinazoline core in targeting adenosine receptors.

The exploration of positive allosteric modulators (PAMs) for the A1 adenosine receptor has also been an active area of research, with various heterocyclic compounds being investigated. nih.gov The adaptability of the quinazolinone scaffold suggests its potential as a template for designing A1AR modulators, though specific research on this compound in this context is not yet available.

Metabotropic Glutamate (B1630785) Receptor 7 (mGlu7) Allosteric Modulation

The metabotropic glutamate receptor 7 (mGlu7) is a presynaptic receptor that modulates neurotransmitter release and is considered a therapeutic target for neurological and psychiatric disorders. ucm.esrsc.org Research has identified quinazolin-4-one derivatives as a novel chemotype for negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov

In a screening of a compound library, derivatives of 3-methyl-quinazolin-4-one were found to be active as mGlu7 NAMs. nih.gov Specifically, 3-methyl-2,6-diphenylquinazolin-4(3H)-one (ALX-063) and 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one (ALX-065) exhibited IC50 values of 6.5 µM and 4.65 µM, respectively. nih.gov Further optimization of this scaffold led to the development of 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), which showed an mGlu7 IC50 of 6.14 µM and was selective over other group III mGlu receptors. nih.govnih.gov These findings are significant as they directly implicate the 3-methyl-quinazolin-4-one core, which is present in the subject compound, in the modulation of the mGlu7 receptor.

Table 2: mGlu7 Negative Allosteric Modulator Activity of 3-Methyl-quinazolin-4-one Derivatives

| Compound ID | Structure | IC50 (µM) |

|---|---|---|

| ALX-063 | 3-methyl-2,6-diphenylquinazolin-4(3H)-one | 6.5 |

| ALX-065 | 2-(2-chlorophenyl)-3-methyl-6-phenylquinazolin-4(3H)-one | 4.65 |

| ALX-171 | 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one | 6.14 |

Data from a study identifying quinazolin-4-one derivatives as mGlu7 NAMs. nih.gov

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain pathways. The development of selective COX-2 inhibitors has been a major focus of anti-inflammatory drug discovery. Several studies have explored the potential of quinazolinone derivatives as COX-2 inhibitors.

Research has shown that 2,3-diaryl-4(3H)-quinazolinone derivatives can exhibit COX-2 inhibitory activity. impactfactor.org In one study, a series of 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives were synthesized and evaluated for their ability to inhibit COX-2. nih.govresearchgate.net The most active compound in this series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide , showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 µM. nih.gov While these compounds have a different substitution at the 2-position compared to this compound, the presence of the 3-phenyl-quinazolin-4-one core is a common feature.

Another study focused on 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives and found potent COX-2 inhibitory activity, with some compounds having IC50 values comparable to the reference drug celecoxib. researchgate.net These findings collectively suggest that the quinazolin-4(3H)-one scaffold is a promising template for the design of novel COX-2 inhibitors.

Table 3: COX-2 Inhibitory Activity of a Quinazolinone Derivative

| Compound | Maximum Inhibition (%) | Concentration (µM) |

|---|

| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1 | 20 |

Data from a study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives. nih.gov

Structure Activity Relationship Sar Elucidation for 3 Methyl 2 Phenylquinazolin 4 3h One Analogs

Systemic Investigation of Substituent Effects on Biological Activity

A systematic investigation into how different substituents affect the biological activity of quinazolinone analogs has provided valuable insights for drug design. The electronic and steric properties of these substituents can modulate the molecule's interaction with biological targets.

The substituent at the 2-position of the quinazolinone ring has a profound impact on the biological activity of the resulting analogs.

Aryl and Heterocyclic Substitutions: The introduction of various aryl or heterocyclic rings at this position has been extensively explored. For instance, the presence of a phenyl ring, as in the parent compound, is a common feature in many biologically active quinazolinones. Modifications to this phenyl ring, such as the introduction of hydroxyl or methoxy (B1213986) groups, can significantly alter the antioxidant properties of the compounds. nih.gov To achieve antioxidant activity in 2-phenylquinazolin-4(3H)-one, the phenyl ring must have at least one hydroxyl group in addition to a methoxy substituent, or a second hydroxyl group at the ortho or para position. nih.gov

Antiproliferative Activity: Recent studies on 2-aryl-substituted quinazolines have shown they possess moderate antiproliferative potency against various cancer cell lines. nih.gov For example, a compound with a 2-methoxyphenyl substitution and a basic side chain demonstrated a notable profile against a majority of tested cancer cell lines. nih.gov Interestingly, the demethylation of the methoxy group to a hydroxyl group was found to significantly decrease this antiproliferative activity. nih.gov

Impact of Side Chains: The nature of side chains attached at or to the 2-position substituent also plays a role. For example, a dimethylamino substitution was found to enhance antiproliferative activity compared to a cyclopropylamino substitution. nih.gov

The following table summarizes the effect of various substituents at position 2 on the antiproliferative activity of quinazolinone analogs.

| Substituent at Position 2 | Side Chain | Observed Activity |

| 2-methoxyphenyl | Basic side chain | Remarkable antiproliferative profile |

| 2-hydroxyphenyl | Basic side chain | Reduced antiproliferative activity |

| Phenyl | Dimethylamino | Enhanced antiproliferative activity |

| Phenyl | Cyclopropylamino | Lower antiproliferative activity |

The substituent at the N-3 position of the quinazolinone ring is another critical determinant of biological activity. mdpi.com

Anticonvulsant Activity: In the context of anticonvulsant activity, the presence of a 2-aminophenyl group at the N-3 position has been shown to increase activity. nih.gov

Anticancer Activity: For anticancer applications, the introduction of different heterocyclic moieties at position 3 has been suggested to enhance activity. mdpi.com For example, a series of 3-substituted quinazolinones displayed significant kinase inhibitory potency, with a fluoro-3-pyridyl derivative being particularly active. rsc.org

General Importance: Most substitutions in biologically active quinazolinones are found at positions 2 and 3, highlighting their significance for a wide range of pharmacological activities. mdpi.comnih.gov

The table below illustrates the influence of N-3 substitutions on the biological activity of quinazolinone analogs.

| Substituent at N-3 | Biological Activity | Effect |

| 2-aminophenyl | Anticonvulsant | Increased activity |

| Fluoro-3-pyridyl | Anticancer (Kinase inhibition) | High potency |

| Various heterocyclic moieties | Anticancer | Enhanced activity |

Positions 6, 7, and 8: SAR studies have identified positions 2, 6, and 8 as being particularly important for various pharmacological activities. mdpi.comnih.gov

Anticonvulsant Activity: For anticonvulsant activity, the presence of a chlorine atom at the 7-position has been shown to be favorable. nih.gov

Anticancer Activity: In the context of anticancer activity, particularly as EGFR inhibitors, substitutions at the C-6 and/or C-7 positions are crucial for activity. mdpi.com The introduction of electron-donating groups at positions 6 and 7 has been found to increase the activity of some compounds. For instance, 7-amino propoxy side chain derivatives were more active than the corresponding 6-amino propoxy side chain derivatives in certain studies. mdpi.com

Iodine Substitution: The presence of an iodine atom at the 6-position has been a key feature in the design of some novel quinazolinone derivatives with antitumor activity. rsc.org

The following table summarizes the effects of substituents on the benzenoid moiety.

| Position | Substituent | Biological Activity | Effect |

| 7 | Chlorine | Anticonvulsant | Favorable |

| 6 and/or 7 | Various (e.g., amino propoxy) | Anticancer (EGFR inhibition) | Crucial for activity |

| 6 and 7 | Electron-donating groups | Anticancer | Increased activity |

| 6 | Iodine | Anticancer | Feature of active compounds |

Impact of Linker Moieties on Pharmacological Profiles

The introduction of linker moieties, often connecting the quinazolinone core to other chemical entities, can significantly influence the pharmacological properties of the resulting hybrid molecules.

Antioxidant Activity: An ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.gov

Anticancer Activity: In the development of dual EGFR and VEGFR-2 inhibitors, a thiourea (B124793) group linked by an ether linkage at position-4 of the quinazoline (B50416) scaffold resulted in high potency. mdpi.com The length of the linker chain can also be critical; for instance, a longer chain linker between the quinazolinone core and a triazole moiety was favorable for inhibitory activity toward both EGFR and VEGFR2. mdpi.com Conversely, in another study, increasing a side chain length from two to three carbons diminished antiproliferative activity. nih.gov

The table below highlights the impact of different linker moieties.

| Linker Moiety | Connected To | Biological Activity | Effect |

| Ethylene | Phenolic substituent | Antioxidant | Increased activity |

| Thiourea (via ether) | Position-4 | Anticancer (EGFR/VEGFR-2 inhibition) | High potency |

| Long-chain | Triazole moiety | Anticancer (EGFR/VEGFR-2 inhibition) | Favorable |

| Cyclized pyrrolidine | N/A | PI3Kδ inhibition | Potent and selective inhibitors |

Identification of Key Pharmacophoric Elements

The quinazolinone nucleus is considered a "privileged structure" or an important pharmacophore in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.goveipublication.com The key pharmacophoric features of quinazolinone analogs are often determined by the specific biological target.

General Features: For many pharmacological activities, substitutions at positions 2 and 3 of the quinazolinone system are considered crucial pharmacophoric elements. nih.gov

EGFR Inhibition: For EGFR inhibitory activity, the 4-anilinoquinazoline (B1210976) scaffold with substitutions at the C-6 and/or C-7 positions is recognized as the general pharmacophoric group required for activity. mdpi.com

Kinase Inhibition: In a study of multi-kinase inhibitors, the 3-substituted quinazolinones, particularly a fluoro-3-pyridyl derivative, were identified as having the highest inhibitory potency against ABL, ALK, and c-RAF kinases. rsc.org

Antimalarial Activity: For antimalarial activity, the 4-quinazolinone moiety itself is considered a key feature, with the nitrogen atom of a piperidine (B6355638) ring and a hydroxyl group being necessary for activity in some derivatives. nih.gov

Computational Chemistry and Molecular Modeling for Quinazolinone Drug Discovery

Molecular Docking Investigations

Molecular docking is a pivotal computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is crucial in drug discovery for understanding how a compound like 3-Methyl-2-phenylquinazolin-4(3H)-one might interact with a specific biological target at the atomic level.

Elucidation of Ligand-Target Interactions

Molecular docking studies on quinazolinone derivatives have successfully elucidated their interactions with various therapeutic targets, including several protein kinases implicated in cancer. Although specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the docking analyses of closely related analogs provide significant insights into the potential binding mechanisms.

For instance, docking studies of quinazolin-4(3H)-one derivatives with enzymes like Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Epidermal Growth Factor Receptor (EGFR) have revealed key interactions. nih.gov In the active site of EGFR, derivatives have been shown to form crucial hydrogen bonds with hinge region residues such as Met793 and Thr790. nih.gov Additionally, van der Waals forces and pi-alkyl interactions with residues like Val726, Ala743, and Leu844 contribute to the stability of the ligand-receptor complex. nih.gov For CDK2, interactions often involve hydrogen bonding with residues like Leu83 and Gln131, and pi-pi stacking with His84. nih.gov Similarly, with HER2, hydrogen bonds with Met801 and Ser728, alongside various alkyl and pi-alkyl interactions, are significant for binding. nih.gov The quinazolinone ring itself frequently engages in hydrophobic interactions within the target's active site. nih.gov These findings suggest that the this compound scaffold can effectively fit into the ATP-binding pockets of these kinases, a common feature for this class of inhibitors.

Prediction of Binding Modes and Affinities

Computational studies predict that quinazolinone derivatives can act as competitive inhibitors, particularly for protein kinases. nih.gov They are often predicted to bind in the ATP-binding site, preventing the natural substrate from accessing the enzyme. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable and potent interaction.

In a virtual screening study, a library of 106 quinazolinone compounds was docked, and derivatives were ranked based on their binding energy, with fifteen derivatives showing a binding energy of -8.2 kcal/mol or lower, indicating strong potential affinity. nih.gov For other quinazolinone-based compounds, docking scores against targets like VEGFR1, VEGFR2, and EGFR have been reported as low as -11.744 kcal/mol, -12.407 kcal/mol, and -10.359 kcal/mol, respectively, for the most promising candidates. nih.gov While the exact binding affinity for this compound is not specified, the consistent high-affinity predictions for its analogs underscore the potential of this chemical scaffold.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one Derivatives | EGFR | Met793, Thr790, Val726, Ala743 | Up to -10.359 | nih.govnih.gov |

| Quinazolin-4(3H)-one Derivatives | CDK2 | Leu83, Gln131, His84, Ile10 | Not Specified | nih.gov |

| Quinazolin-4(3H)-one Derivatives | HER2 | Met801, Ser728, Leu726, Ala751 | Not Specified | nih.gov |

| Quinazolin-4(3H)-one-morpholine hybrids | VEGFR2 | Not Specified | -12.407 | nih.gov |

| 3-Substituted phenyl quinazolinone derivatives | Not Specified | Not Specified | ≥ -8.2 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are essential for predicting the activity of new compounds and for optimizing lead candidates in drug discovery.

For quinazolinone derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activities, such as anticancer effects. nih.gov These analyses have shown that the presence of specific structural features, such as electron-withdrawing and lipophilic groups at certain positions of the phenyl ring, can significantly influence the compound's potency. nih.gov The hydrophobic interactions of the core quinazoline (B50416) ring with the active site of the target protein are also highlighted as being critical for activity. nih.gov Although a specific QSAR model for this compound is not detailed in the search results, the general findings for the quinazolinone class suggest that modifications to the phenyl and methyl groups could be used to modulate its biological activity.

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to prioritize which compounds to synthesize and test in the lab, saving time and resources. nih.gov

The this compound scaffold serves as a valuable template for virtual ligand design. In one study, a virtual library of 106 diverse quinazolinone compounds was created by adding various substituents to the quinazoline core and the phenyl ring. nih.gov These modifications aimed to alter the electronic, steric, and hydrophobic properties of the molecules. nih.gov Through docking-based virtual screening, these compounds were ranked, and the top 15 candidates were selected for further investigation based on their high predicted binding affinities. nih.gov This process demonstrates how the core structure of this compound can be systematically modified in a virtual environment to design new, potentially more potent, derivatives.

Computational Assessment of Pre-clinical Drug-likeness Parameters (e.g., ADME prediction)

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as it helps to predict the pharmacokinetic profile of a compound. actascientific.com Computational tools can effectively predict these parameters, helping to identify candidates with favorable drug-like properties early in the development process.

For quinazolinone derivatives, in silico ADME predictions have been performed using various software tools. nih.govnih.govactascientific.com These studies generally indicate that compounds based on the quinazolinone scaffold can possess good drug-like properties. For example, many derivatives are predicted to have high gastrointestinal absorption and good oral bioavailability. actascientific.com Predictions for a series of quinazolin-4(3H)-one derivatives showed a human oral absorption rate of 77-100%. nih.gov Parameters such as molecular weight, the number of hydrogen bond donors and acceptors, and lipophilicity (logP) are typically evaluated to ensure they fall within acceptable ranges as defined by guidelines like Lipinski's Rule of Five. nih.gov While specific ADME data for this compound is not provided, the analyses of its analogs suggest a favorable preclinical profile.

| ADME Parameter | Predicted Value/Property for Quinazolinone Derivatives | Reference |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | actascientific.com |

| Human Oral Absorption | 77-100% | nih.gov |

| Blood-Brain Barrier (BBB) Permeability | Generally low to moderate | nih.gov |

| Drug-likeness (Lipinski's Rule) | Generally compliant | nih.gov |

| Cytochrome P450 Inhibition | Some derivatives may inhibit CYP1A and CYP2D6 | actascientific.com |

Pre Clinical in Vitro and in Vivo Pharmacological Evaluation Strategies

Cell-Based Assay Methodologies for Activity Assessment

Cell-based assays are fundamental in the initial screening and characterization of the pharmacological activity of quinazolinone derivatives. These in vitro methods allow for the assessment of a compound's effect on specific cellular processes or molecular targets in a controlled environment.

A primary application for these assays has been in the evaluation of anticancer potential. nih.gov The cytotoxicity of quinazolinone derivatives is frequently tested against various cancer cell lines, such as those from breast (MCF-7), colorectal (HCT-116, SW480), liver (HepG-2), prostate (PC-3), and ovarian (A2780) cancers. nih.govnih.govnih.govresearchgate.net The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method to quantify the cytotoxic effects, where a reduction in cell viability is measured to determine the half-maximal inhibitory concentration (IC50) of the compound. nih.govnih.gov For instance, certain 2,3-disubstituted quinazolinone derivatives have demonstrated significant cytotoxic activity against HCT-116 and MCF-7 cell lines. acs.org

Beyond general cytotoxicity, cell-based assays are crucial for identifying specific molecular targets. Enzyme-linked immunosorbent assays (ELISAs) and other kinase activity assays are employed to measure the inhibitory effects of these compounds on specific enzymes critical to cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govnih.gov For example, derivatives have been specifically designed as dual c-Met/VEGFR-2 tyrosine kinase inhibitors and evaluated for their enzymatic inhibition. nih.gov Similarly, other analogs have been assessed for their inhibitory potency against EGFR and HER2. nih.gov